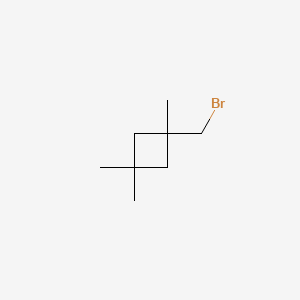
1-(Bromomethyl)-1,3,3-trimethylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1,3,3-trimethylcyclobutane is an organic compound with the molecular formula C8H15Br It is a brominated derivative of cyclobutane, characterized by a bromomethyl group attached to a cyclobutane ring that is further substituted with three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1,3,3-trimethylcyclobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Alcohols, amines, thioethers.
Elimination Reactions: Alkenes.
Oxidation Reactions: Aldehydes, carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1,3,3-trimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(Bromomethyl)-1,3,3-trimethylcyclobutane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes deprotonation, leading to the formation of alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromomethylcyclopropane: Similar in structure but with a cyclopropane ring instead of a cyclobutane ring.
1-Bromomethyl-1,2,2-trimethylcyclopropane: Another brominated derivative with a different ring structure.
1-Bromomethyl-1,3,3-trimethylcyclopentane: Similar but with a cyclopentane ring.
Uniqueness: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane is unique due to its specific ring structure and substitution pattern, which confer distinct reactivity and properties compared to other brominated cycloalkanes. Its three methyl groups provide steric hindrance, influencing its chemical behavior and making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H15Br |
|---|---|
Molekulargewicht |
191.11 g/mol |
IUPAC-Name |
1-(bromomethyl)-1,3,3-trimethylcyclobutane |
InChI |
InChI=1S/C8H15Br/c1-7(2)4-8(3,5-7)6-9/h4-6H2,1-3H3 |
InChI-Schlüssel |
NCBRQJPKWFDGTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(C)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)
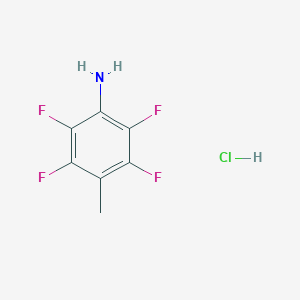
![2-Oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B13505771.png)

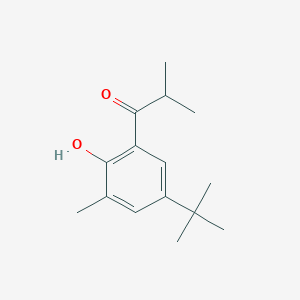
![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
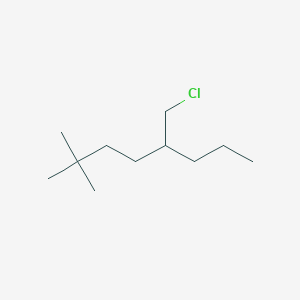
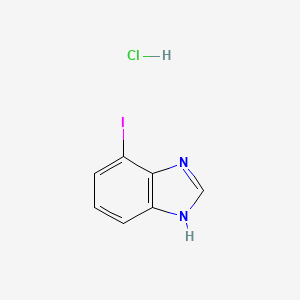

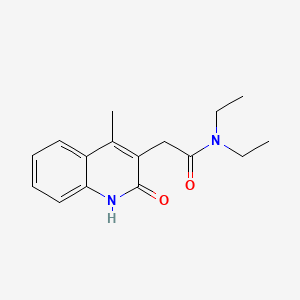
![lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13505807.png)

![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
